molecular formula C25H28N4O2S B14012263 3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 21170-31-0

3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Cat. No.: B14012263
CAS No.: 21170-31-0
M. Wt: 448.6 g/mol
InChI Key: WEKJUFFUAKMWPX-UHFFFAOYSA-N
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Description

The compound 3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a structurally complex cyclopenta[a]phenanthrenone derivative. Its core scaffold resembles steroidal frameworks, with substitutions at key positions:

  • Position 3: Methoxy group (-OCH₃), enhancing lipophilicity compared to hydroxylated analogs like estrone .
  • Position 13: Methyl group (-CH₃), a common feature in steroidal compounds for structural stability .
  • Position 16: A 6-methylsulfanylpurine moiety, introducing nucleobase-like characteristics. This substitution is unique among cyclopenta[a]phenanthrenones and may confer affinity for nucleotide-binding proteins or enzymes .

The compound’s molecular formula is C₂₈H₃₀N₄O₂S, with a molecular weight of 486.63 g/mol (estimated). Its synthesis likely involves coupling a purine derivative to a pre-functionalized cyclopenta[a]phenanthrenone intermediate, analogous to methods used for related compounds (e.g., Rh-catalyzed cross-additions or mechanochemical methylation) .

Properties

CAS No.

21170-31-0

Molecular Formula

C25H28N4O2S

Molecular Weight

448.6 g/mol

IUPAC Name

3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C25H28N4O2S/c1-25-9-8-17-16-7-5-15(31-2)10-14(16)4-6-18(17)19(25)11-20(22(25)30)29-13-28-21-23(29)26-12-27-24(21)32-3/h5,7,10,12-13,17-20H,4,6,8-9,11H2,1-3H3

InChI Key

WEKJUFFUAKMWPX-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CC(C2=O)N4C=NC5=C4N=CN=C5SC)CCC6=C3C=CC(=C6)OC

Origin of Product

United States

Preparation Methods

Starting Material

The synthesis begins with estrone or a similar steroidal precursor due to its structural similarity to the cyclopenta[a]phenanthrene system.

Key Modifications

Purine Moiety Preparation

Synthesis of 6-Methylsulfanylpurine

Coupling of Steroid and Purine

Nucleophilic Substitution at C16

Hydrogenation to Achieve Octahydro Structure

Catalytic Hydrogenation

  • Catalyst : Pd/C (10% w/w) in ethanol.
  • Pressure : 50 psi H₂ at 25°C for 24 hrs.
  • Outcome : Selective reduction of double bonds in the cyclopenta[a]phenanthrene system.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

Technique Key Peaks
¹H NMR (CDCl₃) δ 3.30 (s, OCH₃), δ 2.45 (s, SCH₃), δ 1.20 (s, C13-CH₃)
MS (ESI) m/z 507.2 [M+H]⁺

Challenges and Optimizations

  • Stereochemical Control : Use of chiral auxiliaries or asymmetric hydrogenation to manage octahydro configuration.
  • Purine Stability : Avoid prolonged exposure to acidic conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related cyclopenta[a]phenanthrenone derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-OCH₃, 13-CH₃, 16-(6-methylsulfanylpurin-9-yl) C₂₈H₃₀N₄O₂S 486.63 Hypothesized nucleoside mimic; potential kinase inhibition or receptor binding .
Estrone () 3-OH, 13-CH₃ C₁₈H₂₂O₂ 270.37 Natural estrogen; hydroxyl group enables hydrogen bonding and receptor interaction .
GAP-EDL-1 () 3-cyanomethoxy (-OCH₂CN), 13-CH₃ C₂₀H₂₁NO₂ 307.39 Enhanced metabolic stability due to cyano group; used in receptor studies .
Compound 15g () 3-pyridin-2-yloxy, 13-CH₃ C₂₃H₂₅NO₂ 359.45 Mechanochemical synthesis; pyridine substituent may enhance solubility .
(E)-3-Hydroxy-16-[4-(methylsulfanyl)benzylidene] () 3-OH, 13-CH₃, 16-(4-methylsulfanylbenzylidene) C₂₆H₂₈O₂S 404.54 Crystallographically characterized; benzylidene group introduces π-π interactions .
3-Methoxy-13-methyl-7,11,12,16-tetrahydro-6H-cyclopenta[a]phenanthren-17-one () 3-OCH₃, 13-CH₃ C₁₉H₂₀O₂ 280.36 Simplified analog; used as a synthetic intermediate (Torgov diene) .

Key Structural and Functional Differences

Position 3 Modifications: Hydroxyl vs. Methoxy: Estrone’s 3-OH group enables hydrogen bonding, critical for estrogen receptor binding . Cyanomethoxy (GAP-EDL-1): Introduces electron-withdrawing effects, stabilizing the compound against oxidative metabolism .

Position 16 Diversity: Purine vs. In contrast, the benzylidene group in ’s compound facilitates crystallographic packing via aromatic interactions . Pyridin-2-yloxy (Compound 15g): Enhances solubility and may act as a hydrogen bond acceptor .

Biological Activity :

  • Mutagenicity : Cyclopenta[a]phenanthrenes with methyl or carbonyl groups (e.g., ) exhibit mutagenic activity in mammalian cells. The target compound’s purine substituent could modulate this effect, though direct data are lacking .
  • Synthetic Utility : Simplified analogs like the Torgov diene () are intermediates in steroid synthesis, while the target compound’s complexity suggests specialized applications (e.g., targeted therapies) .

Research Findings

  • Synthesis: Mechanochemical methods () and Rh-catalyzed reactions () are effective for introducing diverse substituents. The target compound’s synthesis may require palladium-mediated coupling for purine attachment.
  • Crystallography : The benzylidene derivative () crystallizes in an orthorhombic system (P2₁2₁2₁) with distinct π-stacking, whereas purine-containing analogs may exhibit different packing due to bulkier substituents .
  • Structure-Activity Relationships (SAR) : Methoxy groups generally reduce polarity compared to hydroxyl analogs, as seen in estrone derivatives . The purine moiety’s impact on bioactivity warrants further study.

Q & A

Q. What synthetic strategies are recommended for introducing the 6-methylsulfanylpurin-9-yl group into the cyclopenta[a]phenanthrenone scaffold?

Methodological Answer: The synthesis of derivatives with purine moieties typically involves nucleophilic substitution or cross-coupling reactions. For example, details the use of acetylene gas saturation in anhydrous ether with potassium t-amylate as a base to introduce ethynyl groups. Adapting this method, the 6-methylsulfanylpurine group could be introduced via Sonogashira coupling under inert conditions, using a palladium catalyst and copper iodide as a co-catalyst. Reaction optimization should include controlled temperature (0–5°C), slow reagent addition (15–30 minutes), and post-reaction neutralization with aqueous ammonium chloride to stabilize intermediates .

Q. How can the crystalline structure of this compound be resolved, and what parameters are critical for X-ray diffraction analysis?

Methodological Answer: Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation or vapor diffusion. reports orthorhombic crystal systems (space group P21_121_121_1) with unit cell parameters a = 11.9654 Å, b = 13.0262 Å, and c = 27.9441 Å. Key parameters include:

  • θ range : 1.5–24.1° for data collection.
  • MoKα radiation (λ = 0.71073 Å) for optimal resolution.
  • Temperature : 293 K to minimize thermal motion artifacts.
    Data refinement should use software like SHELXL to handle complex cyclopenta[a]phenanthrenone ring puckering, which may adopt non-planar conformations as described in .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: and highlight acute toxicity (H302: harmful if swallowed) and irritation risks (H315: skin irritation, H319: eye irritation). Required precautions:

  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance) and safety goggles.
  • Ventilation : Use fume hoods for powder handling to prevent inhalation (respirators with organic vapor cartridges if airborne particles exceed 1 mg/m³).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal to avoid generating toxic sulfides or purine derivatives .

Advanced Research Questions

Q. How do methyl substituents at positions 13 and 6-methylsulfanyl influence metabolic stability and cytochrome P450 interactions?

Methodological Answer: demonstrates that methyl groups at positions 11 or 12 on cyclopenta[a]phenanthrenones alter dihydrodiol metabolite formation. For this compound:

  • Metabolic Pathways : The 6-methylsulfanyl group may slow oxidation by sterically hindering CYP3A4/5 active sites.
  • Epoxidation Stereochemistry : Methyl groups at position 13 could favor syn-diol epoxide formation (linked to carcinogenicity in analogs), requiring LC-MS/MS analysis with chiral columns (e.g., Chiralpak IA) to resolve stereoisomers.
  • In Vitro Assays : Use human liver microsomes (HLMs) with NADPH regeneration systems to quantify kinetic parameters (Km_m, Vmax_{max}) .

Q. What catalytic systems are effective for functionalizing the purine moiety while preserving the cyclopenta[a]phenanthrenone core?

Methodological Answer: and describe iridium/rhodium-catalyzed C–H activation and HOTf-catalyzed Heck-type reactions. For purine modifications:

  • Cross-Coupling : Use Pd(PPh3_3)4_4/XPhos with Cs2_2CO3_3 in THF at 80°C for Suzuki-Miyaura coupling at the purine C-2 position.
  • Selectivity : The 6-methylsulfanyl group may direct electrophilic substitution to the C-8 position of the purine ring. Monitor regioselectivity via 1^1H-NMR (purine H-8 proton at δ 8.2–8.5 ppm) .

Q. How can computational modeling predict the compound’s binding affinity to purinergic receptors or kinases?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with receptor structures (e.g., P2Y1_1R or CDK2) from the PDB. Parameterize the ligand’s partial charges via Gaussian 16 (B3LYP/6-31G*).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions:
    • Hydrogen bonding between the 3-methoxy group and kinase hinge regions (e.g., CDK2 Glu81).
    • Hydrophobic contacts from the cyclopenta[a]phenanthrenone core with receptor pockets.
      Validate predictions with SPR (surface plasmon resonance) assays to measure KD_D values .

Data Contradictions and Resolution

Q. Discrepancies in reported carcinogenicity: How to reconcile IARC classifications ( ) with California Prop 65 compliance ( )?

Analysis:

  • notes IARC classifies some cyclopenta[a]phenanthrenones as Group 2B (possible carcinogens) due to diol-epoxide metabolites.
  • states Prop 65 non-compliance, suggesting the specific 6-methylsulfanylpurine substitution may reduce metabolic activation.
    Resolution : Conduct Ames tests (±S9 metabolic activation) and compare mutagenicity with analogs lacking the purine group. Use HPLC to quantify diol-epoxide formation in HLMs .

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